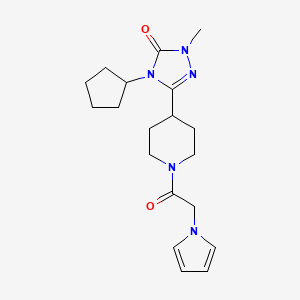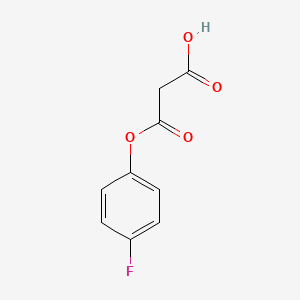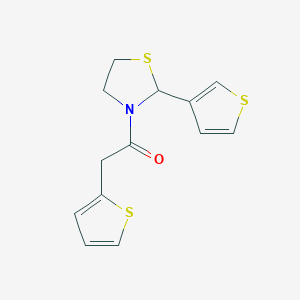
2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone" is a thiazolidine derivative, which is a class of heterocyclic compounds containing a five-membered ring with sulfur, nitrogen, and an additional heteroatom (typically oxygen or sulfur) as part of the ring structure. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazolidine derivatives often involves the condensation of appropriate carbonyl compounds with thioamides or thioglycolic acid. For instance, substituted 4-thiazolidinones have been prepared by condensation reactions involving substituted-benzalhydrazinocarbonyl compounds and thioglycolic acid . Similarly, the synthesis of related compounds, such as 2-azetidinones, has been reported using chloroacetyl chloride in the presence of triethylamine . Although the specific synthesis of "this compound" is not detailed in the provided papers, these methods suggest potential synthetic routes that could be explored.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction studies . The geometry of these molecules can be optimized using density functional theory (DFT) calculations to predict the vibrational modes, chemical shifts, and electronic properties . For example, the benzo[d]thiazole derivative was studied using DFT to obtain optimized structure parameters that showed good consistency with experimental data .
Chemical Reactions Analysis
Thiazolidine derivatives can participate in various chemical reactions due to their reactive sites. The Hantzsch thiazole synthesis is one such reaction, where thiazol-2-amines react with chloroacetylchloride to form thiazol-2-amines derivatives . The reactivity of these compounds can be further understood through frontier molecular orbital analysis, which can indicate sensitivity to nucleophilic or electrophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can be characterized by spectroscopic methods and thermal analysis. For instance, the TG/DTA thermogram can summarize the behavior of the sample material against temperature, indicating its thermal stability . The molecular electrostatic potential and frontier molecular orbitals can provide insights into the electronic properties and reactivity of the compound . Additionally, molecular docking studies can predict the binding affinity of these compounds to biological targets, which is useful for understanding their potential biological activities .
科学的研究の応用
Structure-Activity Relationships and Biological Importance
The study of thiophene derivatives, including those related to 2-(thiophen-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)ethanone, has revealed a broad spectrum of molecular structures arranged according to their therapeutic properties as indicated by various biological test systems. The investigation into thiophene structure-activity relationships over the last decade has highlighted the complexity and diversity of their applications, particularly in the context of their biological and therapeutic potential. No general activity pattern has been established, suggesting a wide scope for research into their specific applications in medicinal chemistry (Drehsen & Engel, 1983).
Synthesis and Green Methodologies
The synthesis of 1,3-thiazolidin-4-ones and its functionalized analogs, which are related to the compound of interest, has been explored from the mid-nineteenth century to present day, demonstrating a promising future in medicinal chemistry with potential activities against various diseases. Advanced synthesis methodologies, including green chemistry, have been developed, indicating the importance of these compounds in pharmaceutical applications (Santos et al., 2018).
Biological Activities and Pharmacological Significance
The thiazolidine ring, a key component of this compound, is synthetically significant and possesses a wide range of biological activities. This scaffold is present in commercial pharmaceuticals and has shown importance as antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer agent. Some thiazolidine derivatives have exhibited better activity than standard drugs, suggesting their potential as new market drugs in the future (Pandey et al., 2011).
Biodegradation and Environmental Impacts
Research on the biodegradation of thiophenes, including compounds structurally related to this compound, is crucial for understanding their fate in petroleum-contaminated environments. Studies on condensed thiophenes found in petroleum have focused on their occurrence, toxicity, and biodegradation, highlighting the need for further investigation into the environmental impact and degradation pathways of these organosulfur compounds (Kropp & Fedorak, 1998).
特性
IUPAC Name |
2-thiophen-2-yl-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS3/c15-12(8-11-2-1-5-17-11)14-4-7-18-13(14)10-3-6-16-9-10/h1-3,5-6,9,13H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPFIMAORVEZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)
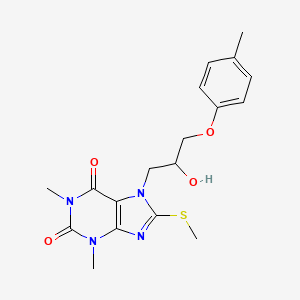
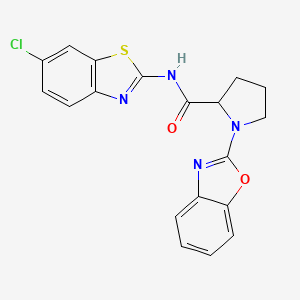
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2517539.png)

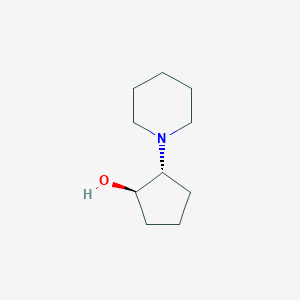
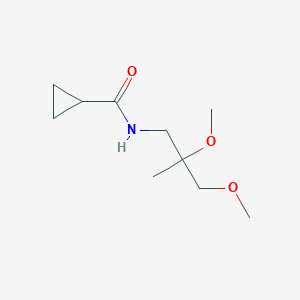
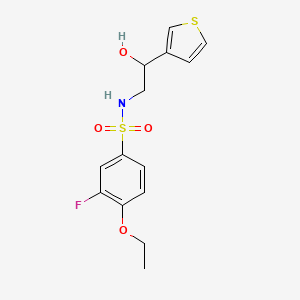
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)
